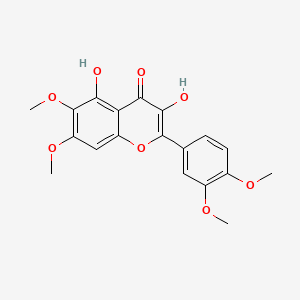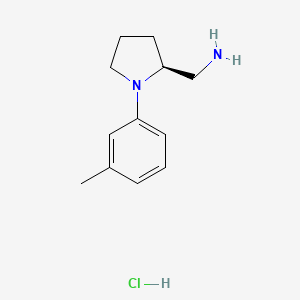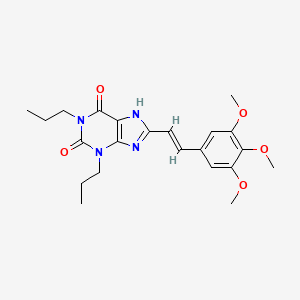
(E)-1,3-Dipropyl-8-(3,4,5-trimethoxystyryl)xanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1,3-Dipropyl-8-(3,4,5-trimethoxystyryl)xanthine is a synthetic xanthine derivative known for its role as an adenosine receptor antagonist. This compound has been studied for its potential therapeutic applications, particularly in the context of neurological and psychiatric disorders. Its unique structure allows it to interact with specific adenosine receptor subtypes, making it a valuable tool in both research and potential clinical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1,3-Dipropyl-8-(3,4,5-trimethoxystyryl)xanthine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3-dipropylxanthine and 3,4,5-trimethoxybenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the styryl derivative.
Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated purification systems are often employed to enhance efficiency.
化学反应分析
Types of Reactions: (E)-1,3-Dipropyl-8-(3,4,5-trimethoxystyryl)xanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the styryl moiety, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or nucleophilic reagents like sodium methoxide.
Major Products:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
(E)-1,3-Dipropyl-8-(3,4,5-trimethoxystyryl)xanthine has several scientific research applications:
Chemistry: Used as a model compound to study adenosine receptor interactions and to develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and its potential as a neuroprotective agent.
Medicine: Explored for its therapeutic potential in treating neurological disorders such as Parkinson’s disease and Alzheimer’s disease.
作用机制
The mechanism of action of (E)-1,3-Dipropyl-8-(3,4,5-trimethoxystyryl)xanthine involves its interaction with adenosine receptors, particularly the A2A receptor subtype. By binding to these receptors, the compound inhibits the action of adenosine, a neuromodulator that typically exerts inhibitory effects on neuronal activity. This antagonistic action leads to increased neuronal excitability and modulation of various physiological processes, including neurotransmitter release and cerebral blood flow regulation.
相似化合物的比较
(E)-8-(3,4-dimethoxystyryl)-1,3-dipropyl-7-methylxanthine (KF17837): A selective antagonist for A2A adenosine receptors.
1,3-Dipropyl-8-cyclopentylxanthine (DPCPX): A potent and selective antagonist for A1 adenosine receptors.
8-Cyclopentyl-1,3-dipropylxanthine (CPX): Another selective antagonist for A1 adenosine receptors.
Uniqueness: (E)-1,3-Dipropyl-8-(3,4,5-trimethoxystyryl)xanthine is unique due to its specific interaction with the A2A adenosine receptor subtype and its potential therapeutic applications in neurological disorders. Its trimethoxystyryl moiety provides distinct pharmacological properties compared to other xanthine derivatives, making it a valuable compound for research and clinical applications.
属性
CAS 编号 |
141807-97-8 |
|---|---|
分子式 |
C22H28N4O5 |
分子量 |
428.5 g/mol |
IUPAC 名称 |
1,3-dipropyl-8-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C22H28N4O5/c1-6-10-25-20-18(21(27)26(11-7-2)22(25)28)23-17(24-20)9-8-14-12-15(29-3)19(31-5)16(13-14)30-4/h8-9,12-13H,6-7,10-11H2,1-5H3,(H,23,24)/b9-8+ |
InChI 键 |
WTWPCLLAFIHNPC-CMDGGOBGSA-N |
手性 SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=CC(=C(C(=C3)OC)OC)OC |
规范 SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC(=C(C(=C3)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate](/img/structure/B12780939.png)
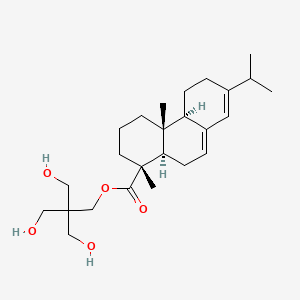

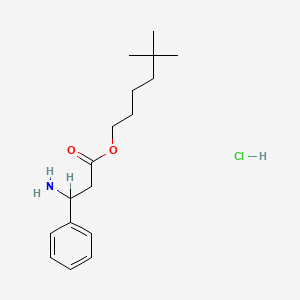

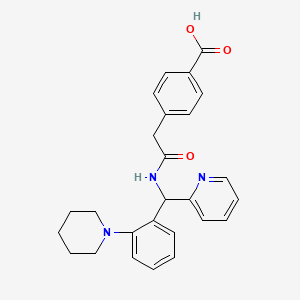
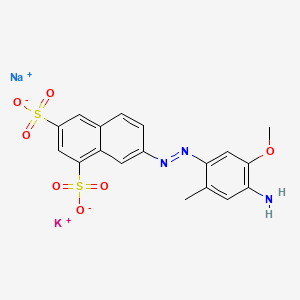
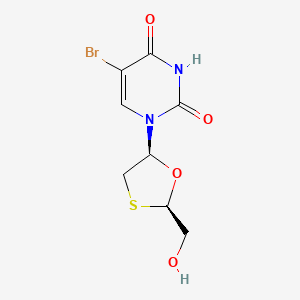
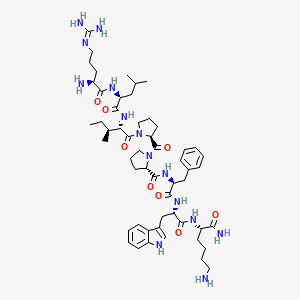

![2-hydroxyethyl-[2-hydroxy-3-[2-hydroxyethyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dichloride](/img/structure/B12780987.png)
